

Spectroscopic Profile of 1-Methyl-1H-indazol-7-ylamine: A Technical Guide

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Compound of Interest

Compound Name: 1-Methyl-1H-indazol-7-ylamine

Cat. No.: B1320690

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Disclaimer: Direct experimental spectroscopic data for **1-Methyl-1H-indazol-7-ylamine** is not readily available in public databases. The data presented in this guide is a prediction based on the analysis of structurally related compounds, including 1-methyl-1H-indazole and 1H-indazol-7-amine, and established principles of spectroscopic interpretation.

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of **1-Methyl-1H-indazol-7-ylamine**, designed for researchers, scientists, and drug development professionals. The document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Methyl-1H-indazol-7-ylamine**. These predictions are derived from the known spectral properties of the indazole core and the anticipated electronic effects of the N-methyl and 7-amino substituents.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8-8.0	s	1H	H3
~7.3-7.5	t	1H	H5
~6.8-7.0	d	1H	H4
~6.5-6.7	d	1H	H6
~4.5-5.5	br s	2H	NH ₂
~4.0	s	3H	N-CH ₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~145-147	C7
~140-142	C7a
~133-135	C3
~128-130	C5
~122-124	C3a
~115-117	C6
~108-110	C4
~35-37	N-CH ₃

Solvent: DMSO-d₆

Table 3: Predicted Key IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium, Sharp (doublet)	N-H stretch (asymmetric & symmetric)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (N-CH ₃)
1620-1580	Strong	C=C stretch (aromatic) & N-H bend
1500-1400	Medium-Strong	Aromatic C=C stretch
1300-1200	Medium	C-N stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
147	[M] ⁺ (Molecular Ion)
132	[M-CH ₃] ⁺
119	[M-N ₂] ⁺ or [M-HCN-H] ⁺
105	[M-CH ₃ -HCN] ⁺
91	[C ₇ H ₇] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **1-Methyl-1H-indazol-7-ylamine**, based on established methodologies for similar organic compounds.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Methyl-1H-indazol-7-ylamine** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

- **^1H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

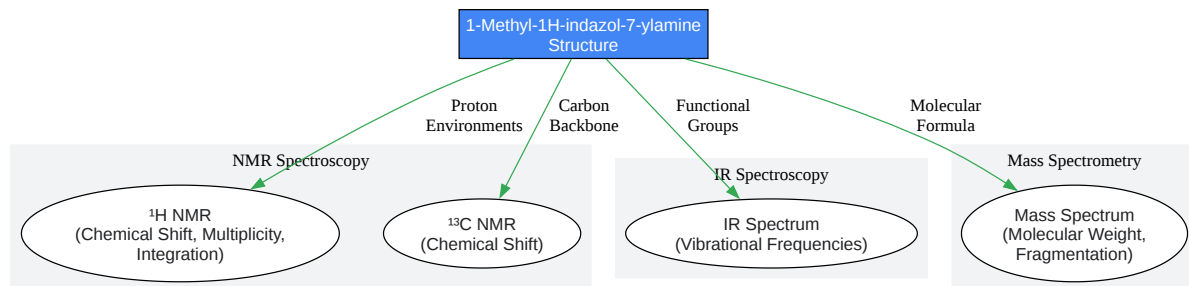
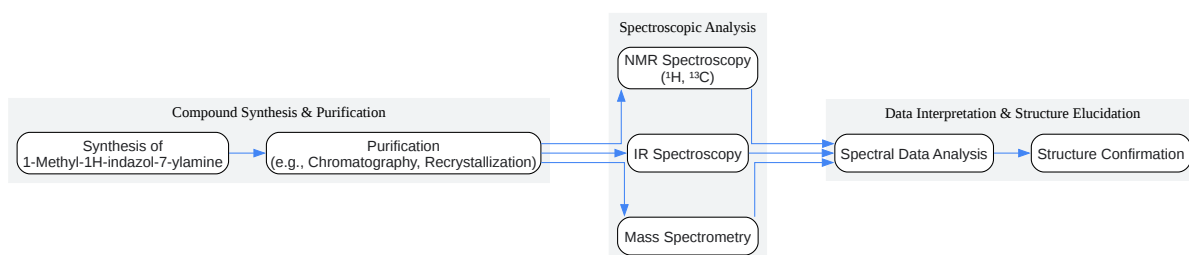
Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
- **Data Acquisition:** Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- **Data Acquisition:** Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. For Electrospray Ionization (ESI), the sample solution is introduced at a flow rate of $5\text{--}20\text{ }\mu\text{L/min}$. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., $m/z\ 50\text{--}500$).

Visualizations



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- To cite this document: BenchChem. [Spectroscopic Profile of 1-Methyl-1H-indazol-7-ylamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1320690#1-methyl-1h-indazol-7-ylamine-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1320690#1-methyl-1h-indazol-7-ylamine-spectroscopic-data-nmr-ir-ms)

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